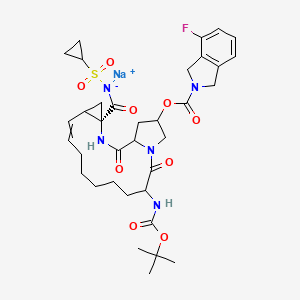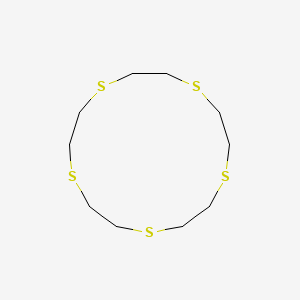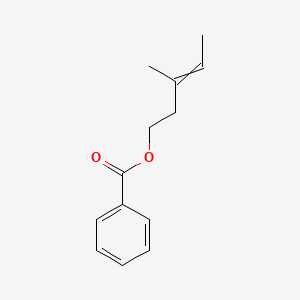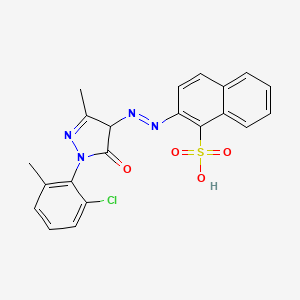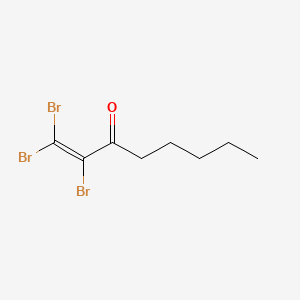
1-Octen-3-one, 1,1,2-tribromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octen-3-one, 1,1,2-tribromo- is a chemical compound with the molecular formula C8H11Br3O It is a derivative of 1-octen-3-one, where three bromine atoms are substituted at the 1,1, and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octen-3-one, 1,1,2-tribromo- typically involves the bromination of 1-octen-3-one. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. The process generally involves the use of bromine (Br2) as the brominating agent, and the reaction is conducted in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction mixture is stirred at a low temperature to control the rate of bromination and to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of 1-Octen-3-one, 1,1,2-tribromo- may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Octen-3-one, 1,1,2-tribromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the tribromo compound to less brominated or debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Less brominated or debrominated alkanes or alkenes.
Substitution: Compounds with new functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
1-Octen-3-one, 1,1,2-tribromo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Octen-3-one, 1,1,2-tribromo- involves its interaction with molecular targets through its bromine atoms and carbonyl group. The bromine atoms can participate in electrophilic reactions, while the carbonyl group can engage in nucleophilic addition reactions. These interactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions and targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octen-3-one: The parent compound, which lacks the bromine substitutions.
1-Octen-3-ol: The alcohol analog of 1-octen-3-one.
1,1,2-Tribromoethane: A simpler tribromo compound with similar bromination patterns.
Uniqueness
1-Octen-3-one, 1,1,2-tribromo- is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. The presence of three bromine atoms at specific positions allows for selective reactions and applications that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
64785-96-2 |
|---|---|
Molekularformel |
C8H11Br3O |
Molekulargewicht |
362.88 g/mol |
IUPAC-Name |
1,1,2-tribromooct-1-en-3-one |
InChI |
InChI=1S/C8H11Br3O/c1-2-3-4-5-6(12)7(9)8(10)11/h2-5H2,1H3 |
InChI-Schlüssel |
CNMOSZIVTRYXIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C(=C(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13778464.png)
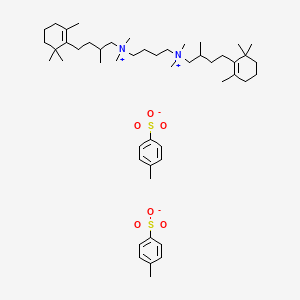
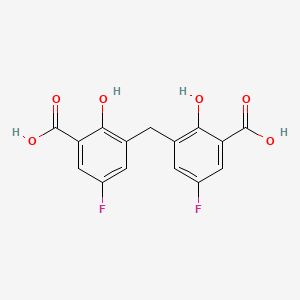
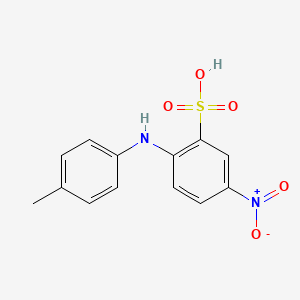

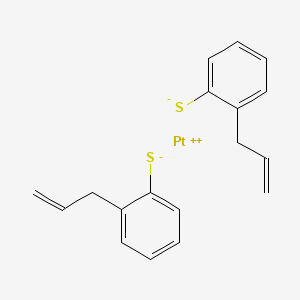
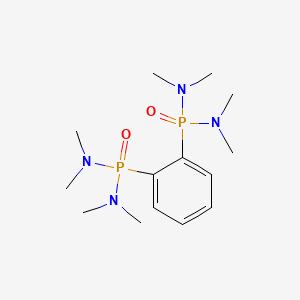


![(E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13778512.png)
